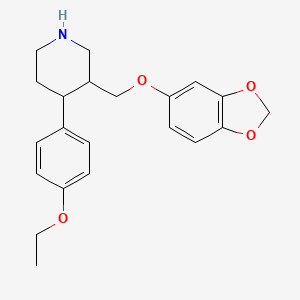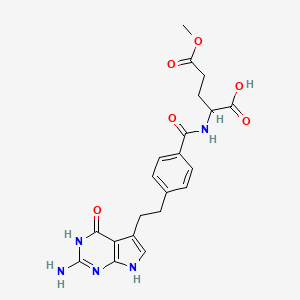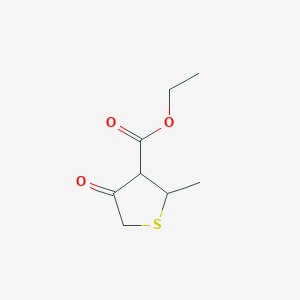![molecular formula C6H9F2NO B12062887 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- CAS No. 1357352-57-8](/img/structure/B12062887.png)
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5-azabicyclo[221]heptane, 1-(difluoromethyl)- is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of robust and scalable catalytic systems is essential for the efficient production of this compound in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, variations in the substituents on the compound can lead to the formation of analogues that interact with γ-amino butyric acid (GABA) receptors . These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
1357352-57-8 |
|---|---|
Formule moléculaire |
C6H9F2NO |
Poids moléculaire |
149.14 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)6-1-4(2-10-6)9-3-6/h4-5,9H,1-3H2 |
Clé InChI |
UMIPOWFKCNFMAF-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC1(CN2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





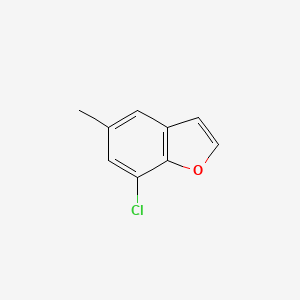
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
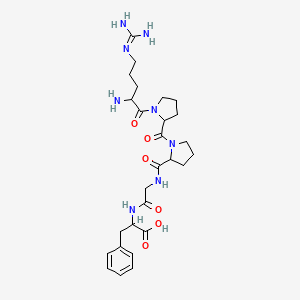
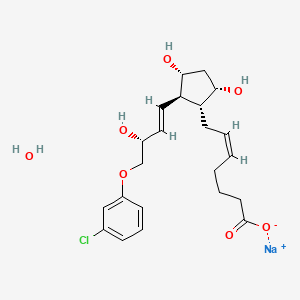
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
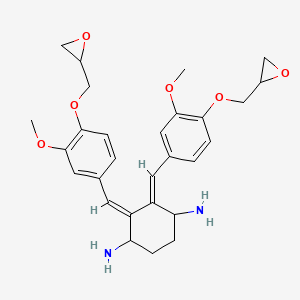
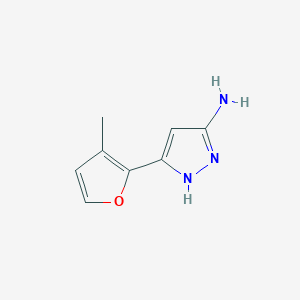
![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)
